Product packaging for Fensulfothion-d10(Cat. No.:)

Fensulfothion-d10

Cat. No.: B1157662
M. Wt: 318.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterated Analogs in Quantitative Analytical Chemistry

Deuterated analogs are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. ontosight.ai This subtle change in mass, while having a minimal effect on the chemical properties of the molecule, provides a powerful tool for analytical chemists. szabo-scandic.com In quantitative analysis, particularly in techniques like mass spectrometry, the use of a deuterated analog as an internal standard allows for more accurate and reliable measurement of the corresponding non-deuterated analyte. ontosight.aimusechem.com The synthesis of these deuterated compounds is often more cost-effective compared to labeling with other stable isotopes like ¹³C or ¹⁵N. mdpi.com

The core principle behind their utility lies in their ability to mimic the behavior of the target analyte during sample preparation and analysis. researchgate.net Since the deuterated standard is chemically almost identical to the analyte, it experiences similar losses during extraction, evaporation, and derivatization steps. wuxiapptec.com By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any variations in the procedure can be corrected for, leading to a more precise determination of the analyte's concentration. musechem.com

Role of Stable Isotope Labeled Compounds (SILs) in Mitigating Matrix Effects and Enhancing Analytical Accuracy

One of the most significant challenges in quantitative analysis is the "matrix effect," where other components in a complex sample (the matrix) interfere with the detection of the analyte, leading to either suppression or enhancement of the analytical signal. nih.gov This can result in inaccurate and unreliable measurements. Stable Isotope Labeled (SIL) compounds, including deuterated analogs, play a crucial role in mitigating these effects. nih.govacanthusresearch.com

Because SILs have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatographic separation and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.com By calculating the ratio of the analyte's signal to the SIL's signal, the impact of matrix effects can be effectively normalized, leading to a significant improvement in analytical accuracy and precision. wuxiapptec.comnih.gov This approach is widely recognized as the gold standard in quantitative mass spectrometry.

Overview of Fensulfothion (B1672535) and its Importance as a Target Analyte in Environmental Monitoring

Fensulfothion is an organothiophosphate insecticide and nematicide. wikipedia.org It functions by inhibiting the acetylcholinesterase enzyme, which is crucial for nerve function in insects. herts.ac.uk Fensulfothion has been used in agricultural settings to control a variety of soil-dwelling and foliage-attacking insects on crops such as corn, tobacco, fruits, and vegetables. wikipedia.orgepa.gov

Due to its high toxicity to both target and non-target organisms, including humans, birds, and aquatic life, the presence of fensulfothion and its degradation products in the environment is a significant concern. wikipedia.orgepa.govontosight.ai Its residues can contaminate soil and water, potentially entering the food chain. ontosight.ai Therefore, sensitive and accurate monitoring of fensulfothion levels in environmental samples is essential to assess contamination and ensure compliance with regulatory limits. hpc-standards.com

Rationale for the Development and Application of Fensulfothion-d10

Given the importance of monitoring fensulfothion in the environment, the development of a reliable analytical method is critical. This compound, a deuterated analog of fensulfothion, serves as an ideal internal standard for its quantitative analysis. In this compound, ten hydrogen atoms in the ethyl groups of the parent molecule are replaced with deuterium. vulcanchem.com

The rationale for its use is rooted in the principles of isotope dilution mass spectrometry. By spiking environmental samples with a known amount of this compound, analysts can accurately quantify the concentration of native fensulfothion, even at trace levels. The this compound standard co-elutes with the native fensulfothion and experiences the same matrix effects, allowing for precise correction of any analytical variability. This ensures the high accuracy and reliability required for environmental monitoring and regulatory enforcement. The use of this compound is particularly crucial for quantifying its more toxic metabolite, Fensulfothion-oxon, for which a corresponding deuterated standard, Fensulfothion Oxon-d10, is also used. hpc-standards.comvulcanchem.com

Interactive Data Table: Properties of Fensulfothion and its Deuterated Analog

CompoundMolecular FormulaMolar Mass ( g/mol )Key Application
FensulfothionC₁₁H₁₇O₄PS₂308.35Insecticide, Nematicide wikipedia.orgherts.ac.uk
This compoundC₁₁H₇D₁₀O₄PS₂318.41 (approx.)Internal standard for quantitative analysis
Fensulfothion Oxon-d10C₁₁H₇D₁₀O₅PS302.35Internal standard for Fensulfothion-oxon vulcanchem.com

Properties

Molecular Formula

C₁₁H₇D₁₀O₄PS₂

Molecular Weight

318.42

Synonyms

O,O-Diethyl O-[p-(methylsulfinyl)phenyl]phosphorothioic Acid-d10;  Agricur-d10;  B 25141-d10;  BAY 25141-d10;  Chemagro 25141-d10;  DMSP-d10;  Daconit-d10;  Dasanit-d10;  ENT 24,945-d10;  O,O-Diethyl O-(4-methylsulfinylphenyl) Monothiophosphate-d10;  O,O-Dieth

Origin of Product

United States

Synthetic Pathways and Isotopic Purity Assessment of Fensulfothion D10

General Principles of Deuteration in Agrochemical Synthesis

Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium (B1214612), is a widely used strategy in the synthesis of analytical standards for agrochemicals. wikipedia.orgacs.org The primary advantage of using deuterated analogs as internal standards in quantitative mass spectrometry is that they exhibit nearly identical chemical and physical properties to their non-labeled counterparts. sigmaaldrich.com This similarity ensures they behave similarly during sample preparation, extraction, and chromatographic separation, yet are distinguishable by their higher mass in a mass spectrometer. eurl-pesticides.eu

The incorporation of deuterium can be achieved through various chemical reactions, including hydrogen-deuterium exchange (HDX), reduction using deuterated reagents, and multi-step synthetic sequences starting from deuterated precursors. wikipedia.orgnih.govgoogle.com The choice of method depends on the target molecule's structure, the desired position of the deuterium labels, and the required level of isotopic enrichment. nih.gov For complex molecules like agrochemicals, achieving high levels of deuteration often requires specialized catalytic systems or harsh reaction conditions, such as high temperatures and pressures. wikipedia.orgtn-sanso.co.jp

Specific Synthetic Strategies for Fensulfothion-d10 and its Metabolites (e.g., Fensulfothion (B1672535) Sulfone-d10)

The synthesis of this compound and its oxidized metabolite, Fensulfothion Sulfone-d10, involves the specific incorporation of ten deuterium atoms, typically within the two ethyl groups attached to the phosphate (B84403) moiety.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange (HDX) is a fundamental process where a hydrogen atom is replaced by a deuterium atom from a deuterium source, such as heavy water (D₂O) or deuterated solvents. wikipedia.org This exchange can be uncatalyzed for labile protons (e.g., in -OH or -NH groups) or catalyzed by acids, bases, or metals for less reactive C-H bonds. wikipedia.orgmdpi.com While direct HDX on the final fensulfothion molecule is challenging for the non-activated C-H bonds of the ethyl groups, it is a key principle in preparing deuterated starting materials.

Acid-Catalyzed Exchange Methodologies

Acid-catalyzed deuteration is a common method for incorporating deuterium into organic molecules. mdpi.comrsc.org For organophosphates, this can involve hydrolysis and re-esterification steps. For instance, the synthesis of this compound can involve the use of deuterated ethanol (B145695) (CD₃CD₂OH) under acidic conditions to introduce the deuterated ethyl groups. rsc.org The reaction proceeds via protonation of the phosphoryl oxygen, making the phosphorus atom more susceptible to nucleophilic attack. cdnsciencepub.com While effective, these methods can sometimes lead to side reactions or incomplete deuteration, necessitating careful control of reaction conditions and subsequent purification.

Metal-Mediated Deuterium Incorporation

Metal catalysts, particularly those based on palladium, platinum, or nickel, are highly effective in facilitating hydrogen-deuterium exchange and reductive deuteration. researchgate.netresearchgate.netchemrxiv.org These methods can activate otherwise unreactive C-H bonds. For the synthesis of deuterated agrochemicals, metal-catalyzed reactions can offer high selectivity and efficiency. nih.gov For example, a common strategy involves the reductive deuteration of a precursor containing a suitable leaving group (like a halogen) with deuterium gas (D₂) in the presence of a palladium catalyst. chemrxiv.org Another approach is the use of metal-mediated cross-coupling reactions with deuterated reagents.

Multi-Step Chemical Processes for Derivatized Deuterated Analogs

The synthesis of deuterated metabolites like Fensulfothion Sulfone-d10 typically involves a multi-step process. A common route starts with the synthesis of the deuterated parent compound, this compound. This is followed by a controlled oxidation step to convert the sulfoxide (B87167) group of fensulfothion to the sulfone group. researchgate.netnih.gov This oxidation must be carefully managed to avoid degradation of the organophosphate ester. The synthesis of the precursor, this compound, often involves reacting a suitable phosphorus oxychloride derivative with deuterated ethanol (C₂D₅OH) and subsequently with 4-(methylsulfinyl)phenol. The resulting this compound can then be oxidized to yield Fensulfothion Sulfone-d10. scbt.compharmaffiliates.com

Analytical Techniques for Isotopic Purity and Chemical Identity Confirmation

Confirming the chemical identity and, crucially, the isotopic purity of this compound is essential for its use as an internal standard. A combination of spectroscopic and spectrometric techniques is employed for this purpose. rsc.organsto.gov.au

High-Resolution Mass Spectrometry (HR-MS) is a primary tool for determining isotopic purity. nih.govresearchgate.net By precisely measuring the mass-to-charge ratio, HR-MS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). nih.gov The relative abundance of these isotopologues allows for the calculation of the percentage of isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ²H NMR, is invaluable for confirming the structural integrity of the molecule and the specific positions of the deuterium labels. rsc.organsto.gov.au ¹H NMR can quantify the degree of deuteration by observing the reduction in the signal intensity of the protons that have been replaced by deuterium. ²H NMR directly detects the deuterium nuclei, confirming their presence and location within the molecular structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used not only for the application of the standard in quantitative analysis but also for its characterization. arxiv.org It confirms the chromatographic behavior of the labeled compound relative to its unlabeled analog and provides further structural confirmation through fragmentation patterns.

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a high-purity internal standard for residue analysis. The purity is often determined by a mass balance approach, considering organic impurities, volatile content, and non-volatile residues. industry.gov.auindustry.gov.au

PropertyDescriptionAnalytical Technique(s)
Chemical Identity Confirmation of the correct molecular structure.NMR (¹H, ¹³C, ³¹P), HR-MS
Isotopic Enrichment The percentage of molecules that contain the desired number of deuterium atoms.HR-MS
Isotopic Purity The percentage of the desired isotopologue (e.g., d10) relative to all other isotopologues (d0 to d9). industry.gov.auHR-MS
Positional Integrity Confirmation that deuterium atoms are in the correct locations within the molecule.NMR (¹H, ²H)
Chemical Purity The percentage of the deuterated compound relative to any non-isotopic impurities. industry.gov.auHPLC, GC-FID, NMR

Mass Spectrometry-Based Characterization of Deuterated Analogs

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is the definitive method for the characterization and quantification of this compound. europa.eu As an internal standard, it is added to samples at a known concentration prior to analysis. Because it has nearly identical chemical properties and chromatographic retention time to the non-labeled Fensulfothion, it co-elutes from the chromatography column. However, its higher mass allows it to be detected on a separate mass channel. eurl-pesticides.eu

The characterization of the this compound standard itself involves tandem mass spectrometry (MS/MS). In this process, the molecule is ionized, and a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented by collision-induced dissociation (CID) to produce characteristic product ions. The selection of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for detection. nih.gov The optimization of these MS/MS parameters, including collision energies, is a critical step in method development. nih.govresearchgate.net

For identification, regulatory guidelines, such as the EU's SANTE documents, mandate that the ratio of the response of at least two different product ions (a quantifier and a qualifier ion) must match that of a certified reference standard within a specified tolerance. eurl-pesticides.eu High-resolution mass spectrometry (HRMS) may also be employed to determine the accurate mass of the molecule, further confirming its elemental composition and successful deuteration.

Below is a table of hypothetical, yet representative, mass spectrometry parameters for this compound.

ParameterValue
Compound This compound
Molecular Formula C₁₁H₇D₁₀O₄PS₂ pharmaffiliates.com
Molecular Weight 318.42 g/mol pharmaffiliates.com
Ionization Mode Positive Electrospray (ESI+)
Precursor Ion [M+H]⁺ m/z 319.1
Quantifier Product Ion m/z 207.1
Qualifier Product Ion m/z 135.1
Collision Energy (eV) Optimized during method development

Note: The specific m/z values for product ions are illustrative and depend on the instrument and fragmentation conditions.

Spectroscopic Methods for Structural Elucidation

While mass spectrometry confirms the mass and isotopic enrichment, other spectroscopic techniques are essential for the complete structural elucidation and confirmation of the this compound molecule. pharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the precise location of isotopic labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the two ethyl groups would be absent or significantly diminished, providing direct evidence of successful deuteration at these positions. The remaining signals for the aromatic and methyl protons would be present and could be assigned to confirm the rest of the structure. ¹³C NMR would show the expected signals for the carbon backbone, confirming its integrity.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would be compared against its non-deuterated analog. While characteristic absorptions for functional groups like P=S, S=O, and P-O-Ar would be present in both, the C-D stretching vibrations in this compound would appear at a lower frequency (typically ~2100-2250 cm⁻¹) compared to the C-H stretches in the parent compound (~2850-3000 cm⁻¹). This shift provides unambiguous proof of deuteration.

Spectroscopic MethodInformation Provided
¹H NMR Confirms the absence of protons at the labeled ethyl group positions.
¹³C NMR Confirms the integrity of the carbon skeleton.
FTIR Identifies key functional groups and confirms deuteration via C-D bond vibrations.
MS/MS Confirms molecular weight, isotopic enrichment, and fragmentation pattern.

Production and Quality Control of this compound Reference Materials

The production of this compound for use as a certified reference material (CRM) is a specialized process undertaken by manufacturers who follow stringent quality protocols. lgcstandards.com The process begins with a multi-step chemical synthesis to introduce the deuterium labels, followed by extensive purification, often using chromatographic techniques to isolate the final product with high purity. vulcanchem.com

The quality of these reference materials is paramount for their use in accredited testing laboratories. Manufacturers operate under internationally recognized quality management systems to ensure the accuracy and reliability of their standards. greyhoundchrom.comaccustandard.com

Key quality standards include:

ISO 17034 : This is the primary standard for the competence of reference material producers. It ensures that materials are produced and certified correctly. accustandard.comperlan.com.pl

ISO/IEC 17025 : This standard outlines the general requirements for the competence of testing and calibration laboratories. Manufacturers use laboratories accredited to this standard to verify their materials. greyhoundchrom.comperlan.com.pl

ISO 9001 : This standard pertains to quality management systems, ensuring that production processes are consistent and well-documented. accustandard.comperlan.com.pl

Each batch of a reference material like this compound is supplied with a Certificate of Analysis (C of A) . This document provides comprehensive data on the material's quality and certified properties. greyhoundchrom.com

Quality Control ParameterMethod of AnalysisTypical Specification
Identity Confirmation MS, NMR, FTIRStructure consistent with this compound
Chemical Purity HPLC, GC≥98% greyhoundchrom.comauftragssynthese.com
Isotopic Purity Mass Spectrometry (MS)≥98 atom % D auftragssynthese.comsigmaaldrich.com
Certified Concentration Gravimetric preparation, verified by LC-MS/MSStated value with measurement uncertainty
Homogeneity & Stability Statistical analysis of multiple units over timeAssessed and guaranteed for the shelf-life

The Certificate of Analysis also includes crucial information such as the lot number, storage conditions (e.g., 2-8°C Refrigerator), and expiration date, ensuring the integrity of the standard until its use. pharmaffiliates.comperlan.com.pl

Methodological Advancements in Quantitative Analysis Employing Fensulfothion D10 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) for Fensulfothion (B1672535) Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes in complex matrices. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the target analyte, known as the "spike," to the sample before any sample processing steps. ptb.de In the case of fensulfothion analysis, Fensulfothion-d10 is used as this isotopically labeled internal standard (IL-IS). eurl-pesticides.eu

Because this compound is chemically identical to the native fensulfothion, it behaves in the same manner during extraction, cleanup, and chromatographic separation. ptb.de Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. ptb.de Mass spectrometry is then used to measure the ratio of the unlabeled analyte to the isotopically labeled standard. Since the initial amount of the labeled standard is known, this ratio allows for the precise calculation of the original concentration of the native fensulfothion in the sample, effectively compensating for matrix effects and recovery losses. ptb.deaccredia.it This approach is considered the most effective way to compensate for matrix effects. accredia.it

The use of an IL-IS like this compound is particularly advantageous as it shares the same chemical structure and elemental composition as the target analyte, with the only difference being the substitution of some atoms with their heavier isotopes (in this case, deuterium). eurl-pesticides.eu This ensures that the physicochemical properties and retention times of the analyte and the standard are nearly identical, leading to more accurate and reliable quantification.

Sample Preparation and Extraction Techniques Optimized for Fensulfothion and its Deuterated Analog

Effective sample preparation is a crucial step in the analytical workflow for the determination of pesticide residues. The goal is to efficiently extract the target analytes from the sample matrix while minimizing the co-extraction of interfering substances. Several techniques have been optimized for the extraction of fensulfothion and its deuterated analog, this compound.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for the extraction of pesticide residues from various food and environmental matrices due to its simplicity, speed, and minimal solvent usage. researchgate.netresearchgate.net The procedure typically involves an initial extraction with an organic solvent, most commonly acetonitrile, followed by a partitioning step induced by the addition of salts. hpst.czmdpi.com A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is often employed to remove interfering matrix components. mdpi.com

For the analysis of fensulfothion and its metabolites, a citrate-buffered QuEChERS method has been shown to provide optimal extraction efficiency. researchgate.net The use of different buffering salts, such as the acetate (B1210297) buffering in the AOAC method or citrate (B86180) buffering in the EN method, can be tailored to the specific analytes and matrix. hpst.cz For instance, in the analysis of rice, a modified QuEChERS approach using acetonitrile, water, and 1% glacial acetic acid as the extraction solvent has been successfully implemented. mdpi.com The choice of d-SPE sorbents, such as primary secondary amine (PSA) and C18, is critical for removing specific interferences like fatty acids and pigments. mdpi.com The use of an isotopically labeled internal standard like this compound, added before the extraction process, is essential to ensure accurate quantification by compensating for any analyte losses during the QuEChERS workflow. eurl-pesticides.eu

Table 1: Comparison of QuEChERS Methodologies for Pesticide Residue Analysis

Parameter AOAC 2007.01 hpst.cz EN 15662 hpst.cz Modified Rice Method mdpi.com
Sample Size 15 g 10 g 10 g
Extraction Solvent 1% Acetic Acid in Acetonitrile Acetonitrile 10 mL MeCN, 5 mL H₂O, 1% Glacial Acetic Acid
Extraction Salts 6 g MgSO₄, 1.5 g NaOAc 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate Mixture of MgSO₄, NaCl, trisodium (B8492382) citrate dihydrate, and disodium (B8443419) hydrogen citrate sesquihydrate

| d-SPE Sorbents | PSA, C18, GCB (depending on matrix) | PSA, C18, GCB (depending on matrix) | PSA + C18 |

Solid-Phase Extraction (SPE) is a widely used cleanup technique for pesticide extracts. csic.es It involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the analytes or the interfering compounds. For fensulfothion analysis in postmortem samples, SPE has been shown to be a simple yet selective cleanup method compared to traditional liquid-liquid extraction. In a study analyzing fensulfothion and other organophosphates in orange juice, a dispersive solid-phase extraction (dSPE) method using an amorphous metal-organic framework (UiO-66) as the adsorbent demonstrated high recovery and low limits of detection. nih.gov Automated SPE systems are also available for processing wastewater samples for pesticide analysis. ca.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique based on a ternary solvent system. umz.ac.ir A small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent, forming a cloudy solution. um.edu.my After centrifugation, the sedimented phase containing the concentrated analytes is collected for analysis. DLLME has been successfully applied for the preconcentration and determination of fenthion (B1672539), a related organophosphate, in water samples. amecj.comresearchgate.net The key parameters affecting DLLME efficiency, such as the type and volume of extraction and dispersive solvents, extraction time, and ionic strength, are typically optimized to achieve the best performance. um.edu.my While specific applications of DLLME for this compound were not found, the principle is applicable to fensulfothion.

Supercritical Fluid Extraction (SFE) is an environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.net SFE offers advantages such as reduced solvent consumption and faster extraction times compared to conventional methods. nih.gov The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature. scielo.br

For the extraction of organophosphorus pesticides, including fensulfothion, from various matrices, SFE has proven to be effective. researchgate.netcapes.gov.br The addition of a modifier, such as methanol (B129727) or water, to the supercritical CO₂ can enhance the extraction efficiency of more polar pesticides. oup.com In a study on 88 pesticides, the recovery of fensulfothion was significantly improved by increasing the extraction temperature to 70°C. oup.com SFE has been successfully applied to the analysis of pesticide residues in brown rice, demonstrating that the consumption of organic solvent can be reduced to one-fourth of that used in solid-liquid extraction. nih.gov

Table 2: Optimized SFE Conditions for Pesticide Extraction

Parameter Value oup.com
Modifier 0.40 mL of water
CO₂ Density 0.70 g/mL
Extraction Temperature 50°C
CO₂ Flow Rate 2.0 mL/min
Static Extraction Time 3.0 min
Dynamic Extraction Time 20.0 min

| Trap Temperature | 30°C |

The choice of extraction protocol is highly dependent on the nature of the sample matrix.

Environmental Samples: For aqueous samples like wastewater, extraction can be performed using separatory funnel liquid-liquid extraction (Method 3510), continuous liquid-liquid extraction (Method 3520), or solid-phase extraction (Method 3535). epa.gov Soil and solid waste samples are often extracted with a mixture of hexane-acetone or methylene (B1212753) chloride-acetone using techniques like Soxhlet extraction (Method 3540) or ultrasonic extraction (Method 3550). epa.govpjoes.com For low-moisture commodities like cereals, the addition of water before extraction is recommended to improve efficiency. eurl-pesticides.eu

Biological Samples: Biological matrices such as blood, plasma, and urine are complex and often require specific cleanup steps to remove proteins and lipids. mdpi.com For blood samples, after homogenization and dilution, SPE can be employed for cleanup. Hair analysis may involve enzymatic or alkaline digestion, though this can be unsuitable for labile pesticides like organophosphates. hh-ra.org A technique called matrix solid phase dispersion (MSPD) has been developed for the isolation of compounds from biological specimens like milk, where the sample is blended with a solid support (e.g., C-18 silica) and then eluted with appropriate solvents. google.com

Supercritical Fluid Extraction (SFE)

Chromatographic Separation Techniques

Following extraction and cleanup, the sample extract is subjected to chromatographic separation to isolate fensulfothion from other components before detection by mass spectrometry.

Gas Chromatography (GC): GC is a well-established technique for the analysis of volatile and semi-volatile organophosphorus pesticides. epa.gov Separation is typically achieved on a capillary column, such as a DB-5ms. mdpi.comhh-ra.org The use of a temperature-programmed oven allows for the separation of compounds with a wide range of boiling points. For GC-MS analysis, an electron ionization (EI) source is commonly used. hh-ra.org However, analyzing some fensulfothion metabolites by GC can be challenging as they may degrade in the hot injection port. nih.gov

Liquid Chromatography (LC): Liquid chromatography, particularly ultra-high performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of a broad range of pesticides, including fensulfothion and its more polar metabolites. researchgate.netnih.gov Separation is typically performed on a C18 reversed-phase column. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. researchgate.netnih.gov LC-MS/MS offers high sensitivity and selectivity, allowing for the reliable quantification of fensulfothion and its degradation products at low concentrations. arxiv.org

Table 3: Example LC-MS/MS Parameters for Fensulfothion Analysis

Parameter Condition nih.gov
Chromatography System UHPLC
Column Waters Xbridge C18 (100 mm × 2.1 mm; 3.5 μm)
Column Temperature 40 °C
Mobile Phase A Deionized water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.2 mL/min
Injection Volume 5 µL

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Gas Chromatography (GC) with Advanced Column Technologies

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like fensulfothion. The use of an isotopically labeled internal standard such as this compound is crucial for correcting potential analyte loss during sample extraction and cleanup, as well as compensating for injection volume variations and matrix effects. nih.govhpst.cz

Advanced column technologies have significantly enhanced the separation efficiency and resolution in GC analysis. The development of columns with novel stationary phases and dimensions allows for better separation of target analytes from complex matrix components, thereby improving the accuracy of quantification. For instance, low-pressure GC (LPGC) can provide faster separations without compromising resolution. chromatographyonline.com When this compound is used, it co-elutes with the non-labeled fensulfothion, and any chromatographic discrimination is minimal, ensuring that both compounds experience similar conditions throughout the analysis. researchgate.net

Research findings have demonstrated the robustness of using deuterated internal standards in multi-residue pesticide analysis by GC-MS/MS. nih.govresearchgate.net For example, in the analysis of pesticides in food matrices, the use of an internal standard like this compound, in conjunction with optimized injection techniques such as programmed temperature vaporization (PTV), helps to minimize the thermal degradation of sensitive compounds and reduce matrix-induced signal enhancement. glsciences.euresearchgate.net

Table 1: Exemplary GC Conditions for Fensulfothion Analysis

Parameter Condition
GC System Agilent 7890B or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Mode Splitless
Inlet Temperature 250°C
Oven Program 70°C (1 min), ramp at 25°C/min to 150°C, ramp at 3°C/min to 200°C, ramp at 8°C/min to 280°C (hold 10 min)

| Internal Standard | this compound |

This table represents typical starting conditions and may require optimization based on the specific sample matrix and instrumentation.

Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography (UHPLC)

For the analysis of more polar or thermally labile pesticides that are not amenable to GC, liquid chromatography (LC) and its high-pressure counterpart, ultra-high performance liquid chromatography (UHPLC), are the methods of choice. arxiv.org The coupling of these techniques with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity. mdpi.comresearchgate.net The use of this compound as an internal standard in LC-MS/MS analysis is critical for mitigating matrix effects, such as ion suppression or enhancement, which are common in complex samples like food and environmental extracts. mdpi.comresearchgate.net

UHPLC systems, which utilize columns packed with sub-2 µm particles, offer significant advantages in terms of speed and resolution over conventional LC. mdpi.com This allows for the rapid analysis of a large number of pesticides in a single run. When this compound is added to the sample prior to extraction, it experiences the same extraction inefficiencies and matrix effects as the native fensulfothion, leading to a more accurate final concentration determination. eurl-pesticides.euusgs.gov

A study on the simultaneous analysis of fenthion and its metabolites using UHPLC-MS/MS highlighted the importance of matrix-matched calibration or the use of isotopically labeled internal standards to achieve accurate quantification due to significant signal suppression observed in various crop matrices. mdpi.com Although this study focused on fenthion, the principles are directly applicable to fensulfothion analysis with this compound.

Table 2: Typical UHPLC Parameters for Pesticide Analysis

Parameter Condition
UHPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Internal Standard | this compound |

This table represents a general set of conditions; specific gradient elution programs would be developed based on the target analyte list.

Supercritical Fluid Chromatography (SFC) for Enhanced Separation

Supercritical fluid chromatography (SFC) has emerged as a powerful separation technique that bridges the gap between normal-phase LC and GC. researchgate.net It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of organic modifier. lcms.cz SFC can offer faster separations and unique selectivity for a wide range of compounds, including pesticides.

The application of SFC coupled with MS/MS (SFC-MS/MS) for pesticide analysis has shown great promise. researchgate.netlcms.cz The use of an isotopically labeled internal standard like this compound in SFC-MS/MS is essential for the same reasons as in LC-MS/MS: to correct for variability in injection, ionization, and matrix effects. researchgate.net Research has demonstrated that SFC-MS/MS can be successfully applied to the analysis of highly polar pesticides in various food matrices, offering good linearity and reproducibility. lcms.cz While direct studies detailing the use of this compound in SFC are not as prevalent, the principles of isotope dilution are directly transferable and highly recommended for accurate quantification. researchgate.netresearchgate.net The lower viscosity and higher diffusivity of supercritical fluids can lead to higher separation efficiency and reduced analysis times compared to LC. jascoinc.com

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry is the key detection technique that provides the necessary selectivity and sensitivity for the quantification of pesticide residues at trace levels. When used with this compound, it allows for highly specific and accurate measurements.

Tandem Mass Spectrometry (MS/MS) for Selective Reaction Monitoring (SRM/MRM)

Tandem mass spectrometry (MS/MS), particularly using triple quadrupole instruments, is the gold standard for quantitative pesticide analysis. arxiv.orglcms.cz The technique operates by selecting a specific precursor ion (the molecular ion or a characteristic fragment of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then monitoring for one or more specific product ions in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out matrix interferences. mdpi.comsem.com.trrsc.orggcms.cz

For the quantification of fensulfothion, specific MRM transitions are monitored. Simultaneously, a unique MRM transition for this compound is monitored. Since this compound has a higher mass, its precursor and product ions will have different m/z values from the non-labeled compound, preventing any cross-talk. The ratio of the peak area of the fensulfothion MRM transition to the this compound MRM transition is used for quantification, which corrects for variations throughout the analytical process. researchgate.net

Table 3: Illustrative MRM Transitions for Fensulfothion and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Fensulfothion 309.0 157.1 25
Fensulfothion 309.0 253.0 15

These values are illustrative and require empirical optimization on the specific MS/MS instrument used. The precursor ion for this compound is +10 Da compared to the native compound, and a corresponding shift is expected in the fragment ions. rsc.org

High-Resolution Mass Spectrometry (HRMS) including Quadrupole Time-of-Flight (QTOF) and Q-Orbitrap

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) and Q-Orbitrap systems, provide an alternative and increasingly popular approach for quantitative analysis. mdpi.comuoa.gr These instruments measure the mass-to-charge ratio of ions with very high accuracy (typically <5 ppm), allowing for the confident identification of analytes based on their exact mass. europa.eueurl-pesticides.eu

In quantitative HRMS, instead of monitoring specific transitions, the instrument monitors the exact mass of the precursor ion (or specific fragment ions) within a very narrow mass window. The use of this compound as an internal standard is equally critical in HRMS to ensure quantitative accuracy by correcting for matrix effects and other variations. oup.com The high resolving power of these instruments can separate the analyte signal from isobaric interferences that might be present in the matrix, which can be a challenge for lower-resolution triple quadrupole instruments. mdpi.comlcms.cz

Furthermore, HRMS offers the significant advantage of being able to perform retrospective analysis. Since full-scan data is acquired, it is possible to screen for other compounds of interest in the same dataset at a later time without re-analyzing the sample. mdpi.com Both QTOF and Q-Orbitrap platforms have been shown to provide reliable quantitative results for pesticide residue analysis, with performance comparable to triple quadrupole systems. mdpi.comeuropa.euoup.com

Ion Mobility Spectrometry (IMS) for Retention Time Alignment and Enhanced Resolution

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. lcms.cz When coupled with mass spectrometry (IMS-MS), it adds an additional dimension of separation to the analysis, which can be particularly useful for separating isomeric compounds that are not resolved by chromatography alone. lcms.czmdpi.com

In the context of quantitative analysis, IMS can enhance data quality by providing cleaner mass spectra. By separating analyte ions from co-eluting matrix interferences in the ion mobility cell, the signal-to-noise ratio can be improved. Moreover, the collision cross-section (CCS), a physical property of the ion measured by IMS, can be used as an additional identification point, increasing confidence in the results. lcms.czthermofisher.com

For methods employing this compound, IMS can be used for retention time alignment across multiple runs. Small shifts in chromatographic retention times are a common issue in large sample batches. researchgate.net By using the drift time of the internal standard as a stable reference point, sophisticated algorithms can align the chromatograms, ensuring more accurate peak integration. thermofisher.comresearchgate.net This is particularly valuable in high-throughput screening and complex metabolomics-style workflows where hundreds or thousands of samples are analyzed. thermofisher.com

Calibration and Data Processing Approaches

Accurate quantification in complex matrices such as food and environmental samples necessitates sophisticated calibration strategies and data processing workflows. The use of this compound as an internal standard is integral to these approaches, ensuring that measurements are corrected for potential analytical variabilities.

Internal Standard Calibration Curve Generation

The generation of an internal standard calibration curve is a fundamental technique for quantitative analysis. In this method, a constant, known concentration of an internal standard, such as this compound, is added to every standard and sample. lcms.czgcms.cz The calibration curve is then constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. lcms.cz This ratiometric approach effectively corrects for fluctuations in injection volume and instrument response.

For instance, in the analysis of pesticide residues, a calibration curve might be prepared with concentrations ranging from 1 to 75 µg/L. gcms.cz By incorporating an internal standard like this compound, the resulting calibration curves often exhibit excellent linearity, with coefficients of determination (r²) greater than 0.99. gcms.czresearchgate.net The use of isotopically labeled internal standards is particularly advantageous as they behave almost identically to their non-labeled counterparts during extraction and analysis, providing a more accurate correction. europa.eu

Table 1: Example of Internal Standards Used in Pesticide Residue Analysis This table is for illustrative purposes and includes other internal standards to provide context for the role of this compound.

Standard Addition Methodologies in Complex Matrices

The standard addition method is a powerful technique for overcoming matrix effects, which are prevalent in complex samples like fruits, vegetables, and soil. eurl-pesticides.eueurl-pesticides.eu This approach involves adding known amounts of the analyte to aliquots of the sample extract. europa.euresearchgate.net By analyzing the unspiked and spiked samples, a calibration curve can be generated directly in the sample matrix, effectively compensating for any signal enhancement or suppression caused by co-extractives. eurl-pesticides.eueuropa.eu

The use of an internal standard like this compound in conjunction with the standard addition method can further improve accuracy by correcting for variations during the analytical run. eurl-pesticides.eu This is particularly recommended for confirmatory analyses, especially when a suitable blank matrix for matrix-matched calibration is unavailable. eurl-pesticides.euchromtech.com.au For the standard addition method to yield accurate results, a linear response over the relevant concentration range is crucial. europa.euchromtech.com.au

Matrix-Matched Calibration for Accuracy Enhancement

Matrix-matched calibration is another widely used strategy to mitigate matrix effects. lcms.czoup.com This technique involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. lcms.cz By doing so, the standards and the samples experience similar matrix-induced signal alterations, leading to more accurate quantification. researchgate.netlcms.cz

Studies have shown that for many pesticide analyses in complex matrices like fruits and vegetables, matrix-matched calibration provides more accurate results compared to solvent-based calibration. lcms.czoup.com The effectiveness of this approach is demonstrated by the achievement of high linearity (r² > 0.99) and good recovery values for a wide range of pesticides. researchgate.netoup.com The addition of an internal standard such as this compound to these matrix-matched standards provides an additional layer of quality control, correcting for any inconsistencies in the analytical process. oup.com

Data Processing and Interpretation Algorithms (e.g., nDATA workflow)

Modern analytical laboratories often employ sophisticated data processing workflows to handle the large volumes of data generated by high-resolution mass spectrometry. The nDATA (non-target data acquisition for target analysis) workflow is one such example, designed for the semi-quantitative screening of a large number of pesticides. americanpharmaceuticalreview.comresearchgate.net This workflow involves creating a comprehensive compound database with information on retention time, precursor ion mass, and fragment ion masses. americanpharmaceuticalreview.com

During sample analysis, data is acquired using a data-independent acquisition (DIA) mode and then searched against this database. americanpharmaceuticalreview.com The use of deuterated internal standards, including this compound, is a key part of this workflow for semi-quantification. americanpharmaceuticalreview.comresearchgate.net These internal standards are added to the sample extracts to provide a reference point for calculating the concentrations of the target analytes. americanpharmaceuticalreview.com

Method Validation Criteria and Quality Assurance/Quality Control (QA/QC)

Rigorous method validation and adherence to strict quality assurance and quality control (QA/QC) protocols are essential to ensure that an analytical method is fit for its intended purpose. demarcheiso17025.com For pesticide residue analysis, these procedures are critical for generating reliable data that can be used for regulatory compliance and risk assessment.

Linearity, Sensitivity, and Limit of Quantification (LOQ) Assessment

The assessment of linearity, sensitivity, and the limit of quantification (LOQ) are fundamental aspects of method validation. europa.eu Linearity is typically evaluated by analyzing a series of calibration standards over a defined concentration range. gcms.cz The resulting data is often fitted with a linear regression model, and a high coefficient of determination (r² > 0.99) is generally considered acceptable. oup.comeurl-pesticides.eu

Sensitivity is the ability of the method to detect small amounts of the analyte. The limit of detection (LOD) and the limit of quantification (LOQ) are key parameters for defining a method's sensitivity. The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For many pesticide residue methods, LOQs in the range of 0.005 to 0.05 mg/kg are often achieved.

Table 2: Typical Method Validation Parameters for Pesticide Residue Analysis This table provides a general overview of the parameters and typical acceptance criteria.

Recovery Studies and Reproducibility Evaluations

The use of this compound as an internal standard is integral to ensuring the accuracy and reliability of quantitative analytical methods for pesticide residue analysis. Recovery studies and reproducibility evaluations are critical components of method validation, demonstrating the method's efficiency in extracting analytes from various matrices and its consistency over time and across different analysts. The primary goal is to assess whether the analytical procedure can consistently quantify the target analytes within acceptable limits of accuracy and precision. demarcheiso17025.comshimadzu.com

Recovery is determined by analyzing a blank matrix that has been fortified (spiked) with a known concentration of target analytes before extraction. lcms.cz The percentage of the analyte recovered after the entire analytical process indicates the extraction efficiency. For multi-residue analysis, mean recoveries are generally considered acceptable if they fall within the 70-120% range. shimadzu.comlcms.czcsic.es

Reproducibility, on the other hand, measures the consistency of the results. It is often expressed as the relative standard deviation (RSD) of replicate measurements. Within-laboratory reproducibility is assessed by conducting the analysis on different days, with different analysts, or using different equipment. An RSD of less than 20% is a widely accepted criterion for good reproducibility in pesticide residue analysis. shimadzu.comcsic.esresearchgate.net The use of an isotopically labeled internal standard like this compound is one of the most effective ways to compensate for both matrix effects and variations in recovery, thereby improving the robustness and reproducibility of the method. demarcheiso17025.comeurl-pesticides.eu

Research studies validating methods for multiple pesticide residues, which employ isotopically labeled internal standards, consistently report high recovery and good reproducibility across diverse and complex matrices. For instance, a modified QuEChERS method for 133 pesticides in chenpi reported average recoveries between 70.0% and 112.2%, with RSDs ranging from 0.2% to 14.4%. nih.gov Similarly, a validation study for over 300 pesticides in cucumber using GC-MS/MS found that mean recoveries for 307 analytes were within the 70-120% range, with RSD values at the limit of quantification (LOQ) being less than 20%. shimadzu.com In another study on fresh fish muscle, average relative recoveries for 52 pesticides ranged from 71% to 120%, with RSD values below 20%. csic.es

The data presented in the tables below are representative of typical performance results from such validation studies where an internal standard like this compound would be employed to ensure accuracy.

Table 1: Representative Recovery and Reproducibility Data in Various Food Matrices
MatrixAnalyte GroupSpiking Level (ng/g)Average Recovery (%)Reproducibility (RSD%)Reference
Carrot53 Pesticides20, 100, 40094.3&lt;10 researchgate.net
Lettuce53 Pesticides20, 100, 40094.3&lt;10 researchgate.net
Orange53 Pesticides20, 100, 40094.3&lt;10 researchgate.net
Barley53 Pesticides20, 100, 40094.3&lt;10 researchgate.net
Chenpi133 Pesticides10, 20, 50 ng/mL70.0 - 112.20.2 - 14.4 nih.gov
Cucumber307 Pesticides (GC-MS/MS)10, 20 µg/kg70 - 120&lt;20 shimadzu.com
MushroomChlorothalonil10, 50, 250 µg/kg75.5 - 98.4&lt;11.4 researchgate.net

Evaluation of Analyte Stability in Extracts

The stability of target analytes in the final sample extract is a crucial parameter that must be evaluated during method validation. demarcheiso17025.comeurl-pesticides.eueuropa.eu Analyte degradation can lead to an underestimation of the residue levels, compromising the accuracy of the results. This compound, as an internal standard, can help to correct for some variability, but it cannot compensate for the degradation of target analytes if the degradation occurs at a different rate.

Several factors can influence the stability of pesticides in extracts, including the chemical nature of the analyte, the composition of the matrix extract, the storage temperature, and the duration of storage. demarcheiso17025.com Losses of pesticides can occur when extracts are stored, particularly at room temperature, such as in vials placed in an instrument's autosampler rack. eurl-pesticides.eueuropa.eu Therefore, investigations into analyte stability are essential.

The evaluation process typically involves analyzing extracts immediately after preparation and then re-analyzing them after storage under specific conditions for a certain period. Common storage conditions tested include refrigeration (e.g., 4°C), freezing (e.g., -20°C), and room temperature in an autosampler. eurl-pesticides.eueuropa.eu

For example, some base-sensitive pesticide compounds may show poor stability. In one study, the addition of formic acid to the final extract was shown to improve the gas chromatography (GC) performance and stability of such sensitive compounds. researchgate.net European guidelines for pesticide residue analysis mandate that analyte stability in extracts should be investigated during method validation. demarcheiso17025.com Storing extracts in a refrigerator or freezer is recommended to minimize degradation. eurl-pesticides.eueuropa.eu

The results of stability studies are used to establish appropriate storage conditions and maximum allowable storage times for sample extracts before analysis. The data in the table below illustrates a typical experimental design for evaluating analyte stability.

Table 2: Illustrative Design for Analyte Stability Evaluation in Extracts
Analyte TypeStorage ConditionTime Points for Re-analysisAcceptance Criterion (Recovery vs. Initial)
Acid-sensitive PesticidesAutosampler (Room Temp)6 hours, 12 hours, 24 hours80-120%
Base-sensitive PesticidesAutosampler (Room Temp) with acidifier6 hours, 12 hours, 24 hours, 48 hours80-120%
General OrganophosphatesRefrigerator (4°C)24 hours, 48 hours, 7 days80-120%
General OrganochlorinesRefrigerator (4°C)24 hours, 48 hours, 7 days80-120%
All AnalytesFreezer (-20°C)7 days, 14 days, 30 days70-120%

By systematically evaluating recovery, reproducibility, and stability, analytical laboratories can ensure that methods employing this compound as an internal standard produce robust, accurate, and defensible data for the official control of pesticide residues. europa.eu

Diverse Applications of Fensulfothion D10 in Environmental and Biological Sciences

Environmental Monitoring and Residue Analysis

The persistence and toxicity of fensulfothion (B1672535) and its degradation products necessitate robust monitoring programs to assess their presence in various environmental compartments. Fensulfothion-d10 is instrumental in achieving the accuracy and reliability required for such environmental surveillance.

Aquatic Systems: Surface Water, Groundwater, and Seawater Analysis

The detection of pesticide residues in aquatic environments is crucial for evaluating water quality and protecting aquatic ecosystems. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. The use of a deuterated internal standard like this compound is essential to compensate for potential analyte losses during sample extraction and to correct for matrix effects that can suppress or enhance the instrument's signal.

In typical analytical procedures, a known amount of this compound is spiked into water samples (surface water, groundwater, or seawater) prior to extraction. shimadzu.com Solid-phase extraction (SPE) is a common technique used to concentrate the analytes from the water sample. glsciences.comresearchgate.net After extraction and concentration, the sample is analyzed by GC-MS or LC-MS/MS. The ratio of the signal from the target analyte (fensulfothion or its metabolites) to the signal from this compound is used to calculate the concentration of the target analyte, ensuring high accuracy and precision. While specific studies detailing the use of this compound in aquatic analysis are not abundant, the methodology is well-established with analogous deuterated standards like anthracene-d10 (B48595) and chrysene-d12 (B124349) being used for the analysis of other pesticides in water. shimadzu.com

Soil and Sediment Matrices

Soil and sediment act as significant sinks for pesticides, including fensulfothion. Monitoring their levels in these matrices is vital for understanding their environmental persistence and potential for uptake by plants or leaching into groundwater. The analysis of soil and sediment samples presents considerable challenges due to the complexity of the matrix.

The established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently adapted for the extraction of pesticides from soil and sediment. phenomenex.comchromatographyonline.comunirioja.es Similar to aquatic analysis, this compound is added as an internal standard at the beginning of the sample preparation process. This allows for the correction of variability in extraction efficiency and accounts for matrix-induced signal suppression or enhancement during instrumental analysis by GC-MS/MS or LC-MS/MS. europa.euusgs.gov For instance, studies on the analysis of other pesticides in sediment have demonstrated the successful use of deuterated internal standards to achieve reliable quantification. usgs.gov Research on a related deuterated compound, Fensulfothion Oxon-d10, has shown its utility in soil column experiments to determine leaching potential, with a 15% recovery in groundwater after 60 days, and a bioaccumulation factor of 0.8 in the earthworm Eisenia fetida. vulcanchem.com

Atmospheric Samples (Particulate and Gaseous Phases)

Pesticides can enter the atmosphere through spray drift during application and volatilization from soil and plant surfaces. researchgate.net Atmospheric monitoring is therefore important for assessing inhalation exposure and long-range transport. Air sampling methods typically involve the collection of both the particulate and gaseous phases using high-volume air samplers with filters and adsorbent materials. researchgate.net

The analysis of these samples for fensulfothion residues would benefit significantly from the use of this compound as an internal standard. It would be introduced prior to the extraction of the filters and adsorbent materials to account for losses during sample preparation and for analytical variability. Studies on the atmospheric monitoring of other pesticides, such as malathion (B1675926) and permethrin, have successfully employed deuterated internal standards like d10-malathion and 13C6-trans-permethrin to ensure accurate quantification in atmospheric samples. mdpi.com This approach provides a reliable framework for the use of this compound in similar atmospheric monitoring studies.

Assessment of Environmental Fate and Degradation Products using Deuterated Tracers

Understanding the environmental fate of fensulfothion, including its degradation pathways and the formation of toxic metabolites such as fensulfothion sulfone and fensulfothion oxon, is crucial for a comprehensive risk assessment. inchem.org Isotopically labeled compounds like this compound are invaluable tools for such studies. iaea.orgsrce.hr

By introducing this compound into a controlled environmental system (e.g., a soil microcosm or an aquatic mesocosm), researchers can trace its transformation over time. The distinct mass of the deuterated metabolites allows for their unambiguous identification and quantification by mass spectrometry, distinguishing them from the degradation products of any pre-existing, non-labeled fensulfothion in the system. This enables the precise determination of degradation rates and the elucidation of transformation pathways under various environmental conditions. europa.eu

Agricultural Product Safety and Residue Surveillance

Ensuring that food products are safe for consumption requires rigorous monitoring of pesticide residues. This compound plays a key role in the analytical methods used for this purpose.

Analysis of Fensulfothion Residues in Fruits and Vegetables

The analysis of pesticide residues in fruits and vegetables is complicated by the wide variety of matrices, which can interfere with the analytical measurement. The QuEChERS method has become the standard for sample preparation in this field due to its effectiveness and efficiency. phenomenex.comchromatographyonline.comunirioja.es

The use of an isotopically labeled internal standard, such as this compound, is considered the most effective way to compensate for matrix effects. europa.eu It is added to the homogenized sample before the extraction and clean-up steps. By mimicking the behavior of the native fensulfothion and its metabolites throughout the analytical process, this compound enables highly accurate quantification. While direct data for this compound is limited, studies on its metabolite, Fensulfothion Oxon-d10, have demonstrated the efficacy of this approach.

Analytical Performance of Fensulfothion Oxon-d10 in Plant Matrices

ParameterValueAnalytical MethodSource
Limit of Quantitation (LOQ)0.01 mg/kgUHPLC-MS/MS vulcanchem.com
Recovery Rates92–108%UHPLC-MS/MS vulcanchem.com

Furthermore, extensive research on the analysis of the similar organophosphate insecticide fenthion (B1672539) and its metabolites in various produce highlights the robustness of using analytical methods like UHPLC-MS/MS with a citrate-buffered QuEChERS extraction. mdpi.comresearchgate.net These studies report excellent recovery rates and precision, underscoring the reliability of such methods, which would be further enhanced by the inclusion of a specific internal standard like this compound.

Recovery Rates for Fenthion and its Metabolites in Various Produce using UHPLC-MS/MS

CompoundMatrixMean Recovery (%)Relative Standard Deviation (%)Source
FenthionBrown Rice70.3 - 100.0≤ 15.1 mdpi.com
Fenthion oxonChili Pepper71.9 - 106.1≤ 15.1 mdpi.com
Fenthion oxon sulfoneOrange89.1 - 118.2≤ 15.1 mdpi.com
Fenthion oxon sulfoxide (B87167)Potato79.8 - 114.0≤ 15.1 mdpi.com
Fenthion sulfoneSoybean83.2 - 116.2≤ 15.1 mdpi.com
Fenthion sulfoxideBrown Rice95.5 - 116.0≤ 15.1 mdpi.com

Detection in Other Food Commodities and Animal Tissues (excluding human)

The deuterated internal standard, this compound, plays a crucial role in the accurate quantification of fensulfothion and its metabolites in various food and animal-derived products. Its use helps to correct for analyte losses during sample preparation and instrumental analysis, ensuring the reliability of the data. csic.es

Gas chromatography (GC) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the predominant techniques for the analysis of fensulfothion residues. inchem.orggcms.czthermoscientific.com These methods are suitable for regulatory purposes and have been adapted for a wide range of matrices. inchem.org For instance, methods have been developed for the analysis of fensulfothion and its metabolites in crops like maize, peanuts, vegetables, and oil crops. inchem.org

In animal tissues and milk, GC methods with a potassium chloride thermionic detector have proven effective. inchem.org The general procedure involves extraction with a solvent like acetone, followed by partitioning with chloroform. inchem.org The limit of determination for these methods is typically around 0.05 ppm for crops and animal tissues and 0.01 ppm for milk. inchem.org

A study on the analysis of fenthion and its metabolites in various crops, including brown rice, chili pepper, orange, potato, and soybean, utilized a QuEChERS extraction method followed by UHPLC-MS/MS. mdpi.com This method demonstrated good accuracy and precision, with recoveries between 70% and 120% and a limit of quantitation of 0.01 mg/kg. mdpi.com The use of matrix-matched calibration was necessary to compensate for signal suppression. mdpi.com

Livestock feeding studies are essential for determining pesticide residue levels in animal products. ejast.org While traditionally conducted in ruminants and poultry, there is a growing need for studies in monogastric animals like pigs to obtain more relevant metabolic data. ejast.org In one study, sulfoxaflor (B1682526) residues were found to be highest in the kidney and liver of pigs in a dose-dependent manner. ejast.org

The following table summarizes the detection of fensulfothion and its metabolites in various non-human samples:

Sample MatrixAnalytical MethodKey Findings
Various Crops (maize, peanuts, vegetables)GC with KCl thermionic detectorMethod suitable for regulatory purposes. inchem.org
Animal Tissue and MilkGC with KCl thermionic detectorLimit of determination is 0.05 ppm for tissues and 0.01 ppm for milk. inchem.org
Brown Rice, Chili Pepper, Orange, Potato, SoybeanUHPLC-MS/MS with QuEChERSRecoveries of 70-120% with a LOQ of 0.01 mg/kg. mdpi.com
Pig Tissues (Kidney, Liver)Not specifiedHighest residues found in kidney and liver. ejast.org

Mechanistic Studies of Biotransformation and Degradation in Non-Human Systems

Deuterated internal standards like this compound are invaluable tools for tracing the metabolic fate of fensulfothion in plants and non-human animals. The use of isotopically labeled compounds allows researchers to distinguish between the administered pesticide and its transformation products from endogenous compounds within the biological matrix. researchgate.netacs.org

In both plants and animals, fensulfothion undergoes similar metabolic transformations. inchem.orgepa.gov The primary metabolic pathway involves oxidation of the thioether group to form fensulfothion sulfoxide and subsequently fensulfothion sulfone. inchem.org Another key transformation is the oxidative desulfuration of the phosphorothioate (B77711) group to its corresponding oxygen analog (oxon), which is a more potent cholinesterase inhibitor. inchem.orgepa.gov These oxon metabolites can also undergo oxidation of the thioether group. inchem.org

Studies using 32P-labeled fensulfothion in cotton plants identified the oxygen analog and the sulfone as metabolites. inchem.org In pasture grass, the sulfone was the major metabolite detected. inchem.org In animals, the metabolism is rapid, with degradation products being excreted primarily through urine. epa.gov Hydrolytic degradation in the liver and other tissues leads to less toxic compounds. epa.gov

The general metabolic pathway of fensulfothion can be summarized as follows:

Oxidation: Fensulfothion → Fensulfothion Sulfoxide → Fensulfothion Sulfone

Oxidative Desulfuration: Fensulfothion → Fensulfothion Oxon

Combined Oxidation and Desulfuration: Fensulfothion → Fensulfothion Oxon Sulfoxide → Fensulfothion Oxon Sulfone

The degradation of fensulfothion in the environment is a result of both abiotic (non-biological) and biotic (biological) processes. The persistence and mobility of fensulfothion and its transformation products are influenced by factors such as soil type, pH, temperature, and microbial activity. uliege.be

Abiotic Degradation: Abiotic degradation processes include hydrolysis and photolysis. Fensulfothion is relatively stable to hydrolysis under normal conditions. inchem.org However, it can undergo photolysis on soil surfaces when exposed to sunlight, leading to the formation of its oxidation products. nih.gov The rate of abiotic degradation can be influenced by the presence of other substances in the environment. microbe.com

Biotic Degradation: Microorganisms in soil and water play a significant role in the breakdown of fensulfothion. nih.gov The half-life of fensulfothion in soil can range from a few days to several weeks, depending on the conditions. epa.gov In one study, the half-life of fensulfothion in soil was found to be between 3 and 28 days, with microbial degradation being the primary mechanism. epa.gov Another study reported a half-life of about 16 weeks in a mixed culture of soil microorganisms. nih.gov The addition of an ethanol (B145695) source was found to significantly accelerate the degradation, reducing the half-life to approximately 1.5 weeks. nih.gov This suggests that co-metabolism can enhance the biotic degradation of fensulfothion.

The degradation pathways often involve oxidation to fensulfothion sulfone and reduction to fensulfothion sulfide (B99878). nih.gov The presence of specific microbial enzymes, such as hydrolases and oxidases, is crucial for these transformations. researchgate.net

Degradation ProcessMatrixKey FactorsProducts
Abiotic (Photolysis)Soil SurfaceSunlightOxidation products nih.gov
BioticSoilMicrobial activity, soil type, temperature, pHFensulfothion sulfone, Fensulfothion sulfide epa.govnih.gov
BioticWater/SedimentMicrobial activity, presence of co-substratesAccelerated degradation with organic matter nih.gov

In vitro metabolism studies using subcellular fractions like liver microsomes are essential for understanding the enzymatic processes involved in the biotransformation of xenobiotics like fensulfothion. These studies provide insights into the specific enzymes responsible for metabolic reactions and can help in predicting in vivo metabolism. This compound is a critical tool in these experiments for accurately quantifying the parent compound and its metabolites.

Studies with liver microsomes from non-human species, such as fish and rats, have shown that fensulfothion is oxidized to fensulfothion sulfoxide and its oxon derivative. nih.gov These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). nih.gov The activities of these enzymes can vary between species. nih.gov

The use of deuterated compounds allows for the investigation of the kinetic isotope effect (KIE). numberanalytics.comcatalysis.blog The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. gmu.edu By comparing the metabolic rate of Fensulfothion with that of this compound, researchers can determine if the breaking of a carbon-hydrogen bond is the rate-determining step of a particular metabolic reaction. jst.go.jpbaranlab.orggithub.io A significant KIE (where the deuterated compound is metabolized slower) would indicate that C-H bond cleavage is involved in the rate-limiting step of that metabolic pathway. numberanalytics.com This information is crucial for understanding the mechanism of enzymatic reactions.

In Vitro SystemKey EnzymesMetabolic ReactionsApplication of this compound
Fish and Rat Liver MicrosomesCytochrome P450, Flavin-containing monooxygenasesOxidation to sulfoxide and oxonQuantification of parent and metabolites nih.gov
Non-human Liver MicrosomesAldehyde oxidaseReduction of fensulfothion sulfoxideTracking metabolic pathways nih.gov
VariousNot specifiedNot specifiedInvestigating Kinetic Isotope Effects numberanalytics.comcatalysis.blogjst.go.jp

Investigation of Abiotic and Biotic Degradation Mechanisms in Environmental Matrices

Advanced Omics Technologies (e.g., Metabolomics, Exposomics) Utilizing this compound as a Calibrant or Standard

In the fields of metabolomics and exposomics, which involve the comprehensive analysis of small molecules in biological systems, the use of isotopically labeled internal standards like this compound is indispensable for accurate quantification and quality control. isotope.com

Metabolomics: Metabolomics aims to identify and quantify the complete set of metabolites in a biological sample. This compound can be used as an internal standard in targeted metabolomics studies that focus on the effects of fensulfothion exposure. By adding a known amount of this compound to a sample at the beginning of the analytical workflow, any variations in sample preparation and instrument response can be normalized, leading to more accurate and reproducible results. nih.gov This is particularly important when analyzing complex matrices where matrix effects can significantly impact the signal of the analyte. mdpi.com

Exposomics: Exposomics is the study of all the environmental exposures an individual experiences over their lifetime and how those exposures relate to health. In exposomics research, this compound can serve as a calibrant or quality control standard in methods designed to measure exposure to organophosphate pesticides. Its inclusion in analytical runs helps to ensure the accuracy and comparability of data across different studies and laboratories.

Fundamental Principles and Challenges Associated with Deuterated Analogs in Analytical Research

Isotope Effects: Implications for Analytical Performance and Kinetic Studies

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can lead to kinetic isotope effects (KIEs), where the rate of a reaction changes due to the isotopic substitution. libretexts.org This phenomenon is rooted in the difference in zero-point vibrational energies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. libretexts.org The C-D bond is stronger and has a lower zero-point energy, resulting in a higher activation energy for bond cleavage and consequently, a slower reaction rate compared to the C-H bond. libretexts.org

The kinetic isotope effect can influence the degradation rates and stability of deuterated compounds like Fensulfothion-d10. Reactions where the cleavage of a C-H bond is the rate-determining step will exhibit a primary kinetic isotope effect. For this compound, this could manifest as slower degradation through pathways involving the breaking of a deuterated bond, potentially leading to enhanced stability compared to the non-deuterated Fensulfothion (B1672535).

While deuterated internal standards are chosen for their chemical similarity to the analyte, the isotopic labeling can sometimes lead to slight differences in chromatographic retention times. researchgate.net This is a secondary isotope effect, as it does not involve bond breaking in the rate-determining step. In most cases, the retention time shift is minimal, and the deuterated standard co-elutes with the target analyte, providing effective compensation for variations in the analytical process. researchgate.net However, in high-resolution chromatography, slight separation may be observed.

In mass spectrometry, the increased mass of this compound is its primary advantage, allowing for its clear differentiation from the native analyte. The fragmentation patterns in tandem mass spectrometry (MS/MS) are generally expected to be similar to the non-deuterated compound, as the same core molecular structure is present. researchgate.net However, the deuterium labeling in the ethyl groups of this compound will result in fragment ions with a corresponding mass shift. This predictability in fragmentation is crucial for developing accurate and selective MRM (Multiple Reaction Monitoring) methods for quantification.

Kinetic Isotope Effects on Degradation Rates and Stability

Purity and Stability Considerations for Deuterated Reference Standards

The reliability of analytical results heavily depends on the quality of the reference standards used. For deuterated standards like this compound, both isotopic and chemical purity are critical.

Isotopic Purity: This refers to the percentage of deuterium incorporation at the specified positions. A high isotopic purity (typically ≥98%) is essential to minimize cross-talk between the analyte and internal standard channels in the mass spectrometer. vulcanchem.com

Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis. Reputable suppliers of certified reference materials (CRMs) provide certificates of analysis detailing the purity, identity, and stability of their products. greyhoundchrom.comresearchgate.net

Stability and Storage: Deuterated standards, like all reference materials, must be stored under conditions that minimize degradation. europa.eu This typically involves storage at low temperatures, protected from light and moisture. europa.eu Suppliers often provide an expiry date based on stability studies. greyhoundchrom.com For multi-residue pesticide mixtures, once opened and combined, degradation can occur more rapidly, and it is recommended to prepare fresh working mixtures for instrument calibration daily. researchgate.net

Below is a table summarizing key considerations for the purity and stability of deuterated reference standards.

Table 1: Purity and Stability Considerations for Deuterated Reference Standards
ParameterImportanceTypical Requirement/PracticeReference
Isotopic PurityMinimizes signal overlap between analyte and internal standard.≥98% deuterium incorporation. vulcanchem.com
Chemical PurityPrevents interference from other compounds.Certified purity of ≥98.0% for neat materials. greyhoundchrom.com
Storage ConditionsMinimizes degradation and ensures long-term stability.Low temperature (freezer), exclusion of light and moisture. europa.eu
Handling of SolutionsMaintains the integrity of the standard after opening.Prepare fresh working solutions daily, especially for mixed standards. researchgate.net

Cost-Effectiveness and Availability of this compound for Routine Research

The use of deuterated internal standards is often considered the gold standard for quantitative analysis, but their cost and availability can be limiting factors for routine research. The synthesis of isotopically labeled compounds like this compound is a multi-step and complex process, which contributes to their higher cost compared to their non-labeled counterparts. vulcanchem.com

While screening methods can offer a cost-effective way to analyze for a broad range of potential contaminants, the use of stable isotopically labeled internal standards is often recommended for quantitative methods to ensure the highest accuracy, especially in regulatory settings. eurl-pesticides.eueurl-pesticides.eu The decision to use a deuterated standard like this compound in routine research often involves a cost-benefit analysis, weighing the need for high accuracy against the expense of the standard. nih.govnih.gov

The availability of this compound and other deuterated standards is generally limited to specialized chemical suppliers that produce certified reference materials.

Challenges in Multi-Residue Analysis with Deuterated Internal Standards

Multi-residue methods (MRMs) are designed to detect and quantify a large number of pesticides in a single analysis, which presents several challenges, particularly when using deuterated internal standards. researchgate.net

Matrix Effects: One of the primary challenges in multi-residue analysis is the "matrix effect," where co-extracted compounds from the sample matrix can enhance or suppress the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification. researchgate.net While deuterated internal standards are excellent at compensating for matrix effects because they are affected similarly to the native analyte, it is often not feasible to use a specific deuterated standard for every single analyte in a large multi-residue screen due to cost and availability. accredia.it

Selection of a Representative Internal Standard: In practice, a limited number of deuterated standards are often used to represent groups of analytes with similar chemical properties and chromatographic behavior. oup.com However, a single deuterated standard may not perfectly mimic the behavior of all analytes in its group, potentially leading to less accurate quantification for some compounds.

Complexity of Analysis: The inclusion of numerous analytes and their corresponding internal standards increases the complexity of the analytical method and data processing. researchgate.net This requires careful optimization of chromatographic separation and mass spectrometric parameters to avoid interferences and ensure accurate identification and quantification.

The following table outlines some of the key challenges associated with using deuterated internal standards in multi-residue analysis.

Table 2: Challenges of Deuterated Internal Standards in Multi-Residue Analysis
ChallengeDescriptionMitigation StrategyReference
Cost and AvailabilityIt is often prohibitively expensive to use a specific deuterated standard for every analyte in a large screen.Use of representative deuterated standards for groups of analytes; use of alternative calibration strategies like matrix-matched calibration. eurl-pesticides.euaccredia.it
Matrix EffectsCo-extracted matrix components can interfere with analyte ionization, affecting accuracy.Deuterated standards co-elute and experience similar matrix effects, providing compensation. researchgate.netaccredia.it
Analyte Stability in Mixed SolutionsSome pesticides may degrade when combined in a single working standard solution.Prepare fresh mixed working standards daily; monitor for degradation. researchgate.net
Method ComplexityManaging a large number of analytes and internal standards requires complex method development and data analysis.Careful optimization of chromatography and MS parameters; use of advanced data processing software. researchgate.net

Prospective Research Directions and Emerging Applications of Fensulfothion D10

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Throughput

The primary application of Fensulfothion-d10 is as an internal standard in the quantification of fensulfothion (B1672535) and its metabolites. Future research is geared towards developing analytical methods with even greater sensitivity and higher throughput. The use of isotopically labeled standards like this compound is crucial for compensating for matrix effects and variations in instrument response, which is particularly important when dealing with complex sample matrices such as food and environmental samples. europa.eu

Recent advancements in ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have already demonstrated the ability to achieve low limits of quantitation (LOQ), around 0.01 mg/kg in various crop matrices. mdpi.com The ongoing development of more sensitive mass spectrometers and innovative sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, will continue to push these boundaries. mdpi.comresearchgate.net For instance, optimizing mobile phase composition, such as using formic acid in water and methanol (B129727), has been shown to enhance detector response and sensitivity. mdpi.comresearchgate.net

Future methodologies may focus on low-flow chromatography techniques, which have shown promise in enhancing sensitivity by improving the ionization efficiency in the mass spectrometer's source. eurl-pesticides.eu The evaluation of different sorbents in solid-phase extraction (SPE) for sample cleanup is another area of active research aimed at improving recovery rates and reducing matrix interference.

Table 1: Performance of a UHPLC-MS/MS Method for Fensulfothion and its Metabolites

ParameterValueReference
Limit of Quantitation (LOQ)0.01 mg/kg mdpi.com
Recovery Rates70% - 120% mdpi.com
Relative Standard Deviation (RSD)≤15% mdpi.com
Correlation Coefficients (r²)>0.99 mdpi.com

Expansion of Application in Non-Targeted and Suspect Screening Approaches

There is a significant shift in environmental monitoring from targeted analysis of a limited number of known contaminants to non-targeted and suspect screening analysis (SSA). nih.govresearchgate.net These approaches, which utilize high-resolution mass spectrometry (HRMS), aim to identify a broad range of chemicals present in a sample, including unknown or unexpected compounds. nih.govnih.gov

The development of comprehensive in-house databases containing information on a wide array of compounds, including their metabolites, is fundamental to the success of suspect screening. nih.gov The inclusion of data for isotopically labeled standards like this compound within these databases will enhance the confidence in the identification and tentative quantification of detected compounds.

Utilization in Advanced Environmental Modeling and Fate Prediction Studies

Understanding the environmental fate of pesticides is crucial for assessing their potential risks to ecosystems and human health. researchgate.net Environmental fate models, such as the Exposure Analysis Modeling System (EXAMS) and the Simplified Lake and Stream Analysis model (SLSA), are used to predict the persistence and movement of chemicals in the environment. nih.gov

Isotopically labeled compounds like this compound are invaluable tools for validating and refining these models. By conducting controlled laboratory or field experiments using this compound, researchers can accurately trace its degradation, sorption, and transport pathways without interference from pre-existing fensulfothion contamination. nih.gov This allows for a more precise determination of key environmental parameters such as degradation half-lives and partitioning coefficients.

For instance, studies using deuterated analogs can help differentiate between the applied pesticide and background residues in soil and water. vulcanchem.com This information is critical for building more accurate predictive models that can be used for regulatory purposes and for developing strategies to mitigate environmental contamination. frontiersin.orgeuropa.eueuropa.eu

Integration with Automated Analytical Platforms for High-Throughput Analysis

The demand for rapid and cost-effective analysis of a large number of samples has driven the development of automated analytical platforms. thermofisher.com These systems integrate sample preparation, extraction, cleanup, and analysis into a seamless workflow, significantly increasing throughput and reducing manual labor. researchgate.netitspsolutions.com

This compound is well-suited for use in such automated systems. Its application as an internal standard can be incorporated into automated sample preparation protocols, such as those utilizing robotic liquid handlers and automated SPE systems. researchgate.netitspsolutions.com The use of automated mini-column SPE, for example, has been shown to provide efficient cleanup of complex matrices for high-throughput analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.netitspsolutions.com

The integration of this compound into these high-throughput workflows ensures the accuracy and reliability of the analytical data generated. nih.gov As technology advances, we can expect to see wider adoption of fully automated systems for the routine monitoring of pesticides and other contaminants in food and environmental samples, with isotopically labeled standards being a cornerstone of these methods. csic.es

Exploration of New Isotopic Labeling Strategies and Analogues for Research Enhancement

While deuterium (B1214612) labeling is a well-established and effective strategy, the exploration of new isotopic labeling approaches and the synthesis of novel analogues could further enhance research capabilities. The use of other stable isotopes, such as ¹³C and ¹⁵N, either alone or in combination with deuterium, could provide additional tools for metabolic studies and for elucidating complex degradation pathways. thermofisher.com

For example, synthesizing Fensulfothion labeled with ¹³C in the phenyl ring and ¹⁵N in a relevant functional group could allow for more detailed tracking of the molecule's transformation in the environment. These multi-labeled analogues would be particularly useful in metabolic studies to understand how different parts of the molecule are processed by organisms.

Furthermore, the development of isotopically labeled analogues of fensulfothion's major metabolites, such as fensulfothion oxon, would be highly beneficial for accurately quantifying these transformation products in environmental and biological samples. The synthesis of Fensulfothion Oxon-d10 is a step in this direction. vulcanchem.com

Q & A

Q. What analytical methods are recommended for quantifying Fensulfothion-d10 in environmental samples, and how can cross-contamination be minimized?

To quantify this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity for deuterated compounds. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices like soil or water.
  • Internal Standards : Use deuterated analogs of structurally similar pesticides to correct for matrix effects.
  • Method Validation : Ensure linearity (R² ≥ 0.995), recovery rates (85–115%), and limits of detection (LOD < 0.1 ng/mL) .
  • Contamination Mitigation : Store samples at -20°C to prevent degradation and use glassware pre-rinsed with methanol to avoid adsorption losses .

Q. What protocols ensure the stability of this compound during long-term environmental exposure studies?

Stability protocols involve:

  • Temperature Control : Store at -20°C in amber vials to limit photodegradation.
  • Matrix Compatibility : Test stability in different matrices (e.g., freshwater vs. saline water) over 30–90 days, adjusting pH to 6–7 to reduce hydrolysis.
  • Periodic Analysis : Validate stability via LC-MS/MS every 15 days, comparing peak areas to freshly prepared standards .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its metabolic pathways compared to the non-deuterated form?

Deuterium incorporation alters kinetic isotope effects (KIE), slowing enzymatic degradation. For example:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor sulfone metabolite formation via LC-HRMS. Compare half-lives (t½) of this compound vs. non-deuterated forms.
  • Isotope Effects : Use kinetic modeling to quantify KIE values (>1.0 indicates rate-limiting steps affected by deuteration) .
  • Data Interpretation : Note discrepancies in metabolic rates between species, potentially linked to cytochrome P450 isoform specificity .

Q. What experimental strategies resolve contradictory data on this compound’s degradation rates in varying soil matrices?

Contradictions often arise from soil organic matter (SOM) and microbial diversity. Address this via:

  • Controlled Microcosms : Spike this compound into sterilized vs. non-sterilized soils to isolate microbial vs. abiotic degradation.
  • High-Resolution Mass Spectrometry : Track degradation products (e.g., sulfoxides) and correlate with SOM content (measured via loss-on-ignition).
  • Multivariate Analysis : Use principal component analysis (PCA) to identify dominant factors (e.g., pH, moisture) influencing degradation .

Q. What challenges arise in synthesizing this compound with ≥95% isotopic purity, and how are they mitigated?

Key challenges include deuterium exchange and by-product formation. Solutions involve:

  • Precursor Selection : Start with fully deuterated intermediates (e.g., CD3 groups for methylsulfonyl moieties) to minimize back-exchange.
  • Reaction Optimization : Conduct reactions under inert atmospheres (N2/Ar) at controlled temperatures (20–25°C) to prevent hydrolysis.
  • Purity Validation : Use nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and LC-MS to quantify isotopic impurities .

Methodological Considerations

  • Data Reprodubility : Document reaction conditions (e.g., solvent ratios, catalyst loads) in supplementary materials to enable replication .
  • Ethical Compliance : Adhere to OECD guidelines for environmental toxicity testing when studying non-target species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.